An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Rhenium Trioxide (ReO₃)
An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Rhenium Trioxide (ReO₃)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of Rhenium Trioxide (ReO₃), a material of significant interest due to its unique metallic conductivity and structural simplicity. This document is intended for researchers, scientists, and professionals in drug development who may encounter or utilize ReO₃ in advanced applications.
Crystal Structure of Rhenium Trioxide (ReO₃)
Rhenium trioxide most commonly crystallizes in a primitive cubic unit cell.[1] This structure is often likened to the perovskite (ABO₃) structure but with the A cation site at the center of the unit cell being vacant.[1][2][3] The fundamental building block of the ReO₃ structure is the ReO₆ octahedron, where a central rhenium atom is coordinated to six oxygen atoms.[2][4] These ReO₆ octahedra are linked at their corners, forming a three-dimensional network.[2][5] Each oxygen atom is linearly bonded to two rhenium atoms.[4]
The crystal system for the most common phase of ReO₃ is cubic, belonging to the space group Pm-3m (No. 221).[1][4][5] This highly symmetric and simple structure is a key factor in many of its interesting physical properties.
While the cubic phase is the most prevalent, other crystallographic forms of ReO₃ have been reported, including trigonal (R-3c space group) and hexagonal (P6₃22 space group) structures.[6][7] The stability of these phases can be influenced by factors such as pressure and synthesis conditions.
Lattice Parameters
The lattice parameter is a critical descriptor of the unit cell of a crystal. For the common cubic phase of ReO₃, the lattice parameter 'a' has been determined by various experimental and computational methods. The reported values are generally in close agreement, as summarized in the table below.
| Crystal System | Space Group | Lattice Parameter 'a' (Å) | Reference |
| Cubic | Pm-3m | 3.742 | [1] |
| Cubic | Pm-3m | 3.747 | [8] |
| Cubic | Pm-3m | 3.75 | [8] |
| Cubic | Pm-3m | 3.77 | [4] |
| Cubic | Pm-3m | 3.796 | [6] |
Note: Minor variations in lattice parameters can arise from different experimental conditions (e.g., temperature, pressure) and measurement techniques.
The Re-O bond length in the cubic structure is consistently reported to be around 1.88 Å to 1.90 Å.[4][6]
For other, less common phases of ReO₃, the lattice parameters are different:
| Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| Hexagonal | P6₃22 | a = 4.916, c = 4.505 | [7] |
Experimental Determination of Crystal Structure and Lattice Parameters
The crystallographic data for ReO₃ are primarily determined using diffraction techniques. These methods provide detailed information about the atomic arrangement within the crystal.
3.1. X-ray Diffraction (XRD)
X-ray diffraction is a fundamental and widely used technique for crystal structure analysis.
Methodology:
-
Sample Preparation: A powdered sample of crystalline ReO₃ is prepared and mounted on a sample holder. For thin films, the film is directly mounted in the path of the X-ray beam.
-
Instrumentation: A diffractometer is used, which consists of an X-ray source (commonly Cu Kα radiation), a goniometer to rotate the sample and detector, and an X-ray detector.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam at various angles (2θ). The detector records the intensity of the diffracted X-rays at each angle.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, contains a series of peaks. The positions of these peaks are determined by the lattice parameters according to Bragg's Law (nλ = 2d sinθ). The relative intensities of the peaks provide information about the atomic positions within the unit cell.
-
Structure Refinement: The experimental diffraction pattern is compared to calculated patterns for different crystal structures. Rietveld refinement is a common method used to refine the crystal structure parameters, including lattice parameters, atomic positions, and thermal parameters, to achieve the best fit between the observed and calculated patterns.
3.2. Neutron Diffraction
Neutron diffraction is a powerful complementary technique to XRD, particularly for determining the positions of light atoms like oxygen with high precision.
Methodology:
-
Neutron Source: The experiment requires a source of thermal neutrons, typically from a nuclear reactor or a spallation source.
-
Sample Preparation: A relatively large single crystal or a significant amount of powder is required due to the weaker interaction of neutrons with matter compared to X-rays.
-
Data Collection: A monochromatic neutron beam is directed at the sample. The scattered neutrons are detected by a position-sensitive detector.
-
Data Analysis: Similar to XRD, the diffraction pattern is analyzed to determine the crystal structure. Neutron diffraction is particularly sensitive to the nuclear scattering length, which can provide more accurate positions for oxygen atoms in the ReO₆ octahedra compared to XRD.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of the crystal structure and properties of Rhenium Trioxide.
Caption: Workflow for the synthesis and characterization of ReO₃.
Conclusion
Rhenium trioxide possesses a remarkably simple and highly symmetric cubic crystal structure, which is the foundation for its unique physical properties. The precise determination of its lattice parameters through techniques like X-ray and neutron diffraction is crucial for understanding its behavior and for the rational design of new materials and applications. This guide provides the fundamental crystallographic information and experimental context necessary for researchers working with this intriguing metallic oxide.
References
- 1. Rhenium trioxide - Wikipedia [en.wikipedia.org]
- 2. Rhenium Trioxide (ReO3) [globalsino.com]
- 3. Perovskite-related ReO3-type structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. researchgate.net [researchgate.net]
- 6. mp-190: ReO3 (cubic, Pm-3m, 221) [legacy.materialsproject.org]
- 7. mp-9761: ReO3 (hexagonal, P6_322, 182) [legacy.materialsproject.org]
- 8. researchgate.net [researchgate.net]
